Optical Compatibility: Abz/p-Nitro-Phe vs EDANS/DABCYL
Anthranilyl-HIV Protease Substrate III utilizes the Abz (2-aminobenzoyl)/p-nitro-Phe FRET pair, which requires excitation at 337 nm and emission monitoring at 410 nm for continuous kinetic assays [1]. This optical configuration differs fundamentally from the EDANS/DABCYL FRET pair employed in HIV Protease Substrate I (CAS 127134-13-8), which operates at excitation 340 nm and emission 490 nm with a fluorescence increase of 34.4-40.0 fold per mole of substrate cleaved [2]. The Abz/p-nitro-Phe system was specifically developed to enable a simpler, continuous fluorometric assay without specialized detection requirements [3].
| Evidence Dimension | FRET pair optical parameters: excitation/emission maxima and signal dynamic range |
|---|---|
| Target Compound Data | Abz/p-nitro-Phe FRET pair; Excitation: 337 nm; Emission: 410 nm [1] |
| Comparator Or Baseline | EDANS/DABCYL FRET pair (HIV Protease Substrate I, CAS 127134-13-8); Excitation: 340 nm; Emission: 490 nm; fluorescence increase: 34.4-40.0 fold per mole cleaved [2] |
| Quantified Difference | Emission wavelength shift of +80 nm for EDANS/DABCYL vs. Abz/p-nitro-Phe; distinct optical filter and detector requirements |
| Conditions | In vitro continuous fluorometric HIV-1 protease assay at 37°C; spectrophotofluorometer or fluorescence plate reader |
Why This Matters
Laboratories with existing filter sets and detection systems optimized for Abz/p-nitro-Phe (337/410 nm) cannot substitute an EDANS/DABCYL substrate without hardware reconfiguration, making Anthranilyl-HIV Protease Substrate III the procurement-necessary choice for maintaining assay continuity and data comparability.
- [1] Toth MV, Marshall GR. A simple, continuous fluorometric assay for HIV protease. Int J Pept Protein Res. 1990;36(6):544-550. View Source
- [2] VWR. HIV Protease FRET Substrate I, DABCYL-EDANS. Product datasheet, 2024. View Source
- [3] Toth MV, et al. Development of fluorogenic substrates for HIV-1 protease. In: Peptides: Chemistry and Biology. 1991. View Source
